N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Overview
Description
N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C26H25F2N7O2S and its molecular weight is 537.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 537.17585056 g/mol and the complexity rating of the compound is 808. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant, Antitumor, and Antimicrobial Activities
A study explored the microwave-assisted synthesis of new pyrazolopyridines, demonstrating significant antioxidant, antitumor against liver and breast cell lines, and antimicrobial activities. This research highlights the potential of pyrazolopyridine derivatives in developing therapeutic agents (El‐Borai et al., 2013).
Anticancer and Anti-inflammatory Agents
Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. The structure-activity relationship analysis provided insights into their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
Heterocyclic Synthesis Applications
Research on enaminonitriles in heterocyclic synthesis led to the development of new pyrazole, pyridine, and pyrimidine derivatives. This study showcases the versatility of enaminonitriles for constructing diverse heterocyclic frameworks (Fadda et al., 2012).
Antitubercular and Antibacterial Activities
A series of carboxamide derivatives exhibited potent antitubercular and antibacterial activities, surpassing reference drugs like Pyrazinamide and Streptomycin in efficacy. These findings suggest their potential for treating bacterial infections, including tuberculosis (Bodige et al., 2020).
Glycine Transporter 1 Inhibitor for CNS Applications
Identification of a potent and orally available glycine transporter 1 (GlyT1) inhibitor showcases the compound's relevance in central nervous system (CNS) disorders, providing a foundation for further development of CNS-targeted therapies (Yamamoto et al., 2016).
Properties
IUPAC Name |
N-[4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl]-6-(1,5-dimethylpyrazol-4-yl)-3-methyl-1-propylpyrazolo[3,4-b]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F2N7O2S/c1-5-10-35-23-22(14(2)33-35)18(11-20(30-23)19-12-29-34(4)15(19)3)24(36)32-26-31-21(13-38-26)16-6-8-17(9-7-16)37-25(27)28/h6-9,11-13,25H,5,10H2,1-4H3,(H,31,32,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJQNYUHYHOWLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=N1)C)C(=CC(=N2)C3=C(N(N=C3)C)C)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F2N7O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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